Naxagolide Hydrochloride

Beschreibung

a sustained release formulation of a naphthoxazine compoud with selective D-2 dopamine receptor agonism

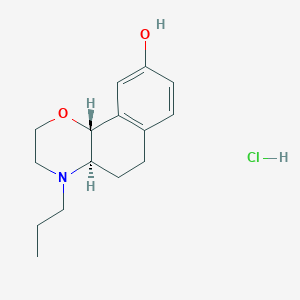

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEACMQMRLNNIL-CTHHTMFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60244221 | |

| Record name | Naxagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99705-65-4 | |

| Record name | Naxagolide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99705-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naxagolide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naxagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAXAGOLIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naxagolide Hydrochloride discovery and synthesis timeline

An In-Depth Technical Guide to the Discovery and Synthesis of Naxagolide Hydrochloride

Introduction

This compound, also known by its developmental names PHNO, L-647,339, and MK-458, is a potent, non-ergoline dopamine (B1211576) receptor agonist.[1] It is a naphthoxazine derivative structurally distinct from other dopamine agonists like the ergolines (pergolide, cabergoline) and morphine derivatives.[1][2] Developed by Merck & Co., Naxagolide was primarily investigated for the treatment of Parkinson's disease due to its high affinity and selectivity for the D2 and D3 dopamine receptors.[1][2] Although it reached Phase 2 clinical trials, its development was ultimately discontinued.[1] This guide provides a comprehensive technical overview of its discovery, timeline, mechanism of action, synthesis, and pharmacokinetic profile for researchers, scientists, and drug development professionals.

Discovery and Development Timeline

The development of Naxagolide spanned over a decade, marked by key milestones from its initial description to its clinical evaluation.

-

1984: Naxagolide is first described in scientific literature.[1]

-

1980s - 1990s: Merck & Co. undertakes the development of Naxagolide (under the identifiers L-647,339 and MK-458) as a potential treatment for Parkinson's disease.[1]

-

1985: A study highlights the efficacy of (+)-4-propyl-9-hydroxynaphthoxazine (PHNO), the active moiety of Naxagolide HCl, as a new dopaminomimetic for treating parkinsonism.[2]

-

Late 1980s - Early 1990s: The compound enters clinical development and progresses to Phase 2 trials to evaluate its efficacy and safety as both monotherapy and adjunctive therapy in patients with Parkinson's disease.[1][3]

-

Mid-1990s: Development of Naxagolide is discontinued. The decision was based on findings of inadequate effectiveness and/or concerns regarding its toxicity profile.[1]

Despite its discontinuation for clinical use, a radiolabeled form of Naxagolide, [11C]-(+)-PHNO, remains a valuable tool in neuroscience research for in-vivo brain imaging studies of D2/D3 receptors using Positron Emission Tomography (PET).[2][4][5]

Pharmacology

Mechanism of Action

Naxagolide is a potent and selective dopamine D2-like receptor agonist. Its primary targets are the Dopamine D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) belonging to the Gi/o family.[1][6] Upon binding, Naxagolide activates these receptors, leading to the inhibition of the enzyme adenylyl cyclase.[4] This action decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and dopamine-mediated signaling.

Naxagolide exhibits a notable selectivity for the D3 receptor over the D2 receptor, which is a significant characteristic as D3 receptors are concentrated in limbic areas of the brain associated with cognition and emotion, whereas D2 receptors are more widely distributed, including in motor control regions.[1]

Signaling Pathway

The agonistic action of Naxagolide on D2/D3 receptors triggers a well-defined intracellular signaling cascade.

Caption: Naxagolide D2/D3 Receptor Signaling Pathway.

Pharmacodynamics

Naxagolide's potency is quantified by its binding affinity (Ki) and its functional inhibition of radioligand binding (IC50). It demonstrates high affinity for D3 receptors, with approximately 50-fold selectivity over D2 receptors.[1]

| Parameter | Target | Value (nM) | Reference |

| Ki | Dopamine D3 Receptor | 0.16 | [1] |

| Ki | Dopamine D2 Receptor | 8.5 | [1] |

| IC50 | [3H]apomorphine binding | 23 | |

| IC50 | [3H]spiperone binding | 55 |

Synthesis of this compound

The synthesis of Naxagolide has been described in patents filed by Merck & Co. The following protocol outlines a representative synthetic route.

Experimental Protocol

Step 1: Acylation of 2-amino-7-methoxy-1-tetralone (I) 2-amino-7-methoxy-1-tetralone (I) is acylated using chloroacetyl chloride in a biphasic system of ethyl acetate (B1210297) and water, with sodium bicarbonate (NaHCO3) acting as the base. This reaction yields the chloroacetamido derivative (II).

Step 2: Reduction to Amino Alcohol (III) The chloroacetamido derivative (II) is then reduced using sodium borohydride (B1222165) (NaBH4) in an ethanol-chloroform mixture. This reduction converts the ketone to a hydroxyl group, forming trans-2-(chloroacetamido)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (III).

Step 3: Cyclization to Oxazinone (IV) The amino alcohol (III) undergoes intramolecular cyclization. This is achieved by treatment with a strong base, sodium hydride (NaH), in dimethylformamide (DMF) to yield the naphthoxazinone derivative (IV).

Step 4: Reduction to Naphthoxazine Core (V) The oxazinone (IV) is reduced to the core hexahydronaphthoxazine structure (V) using a powerful reducing agent, lithium aluminum hydride (LiAlH4), in refluxing tetrahydrofuran (B95107) (THF).

Step 5: N-Alkylation (VI) The secondary amine in compound (V) is alkylated with a propyl group. This is accomplished by reacting (V) with propyl bromide in DMF, using potassium carbonate (K2CO3) as the base, to give the N-propyl derivative (VI).

Step 6: Demethylation to Naxagolide The final step is the demethylation of the methoxy (B1213986) group on the aromatic ring of compound (VI) to yield the free base of Naxagolide. This is achieved by heating with pyridine (B92270) hydrochloride at high temperatures (200°C).

Step 7: Salt Formation The resulting Naxagolide free base is then treated with hydrochloric acid in a suitable solvent to form the stable this compound salt, which can be purified by crystallization.

Synthesis Workflow

Caption: Synthetic Workflow for this compound.

Pharmacokinetics

Pharmacokinetic data for Naxagolide was obtained from a study in patients with mild to moderate Parkinson's disease using a sustained-release oral formulation (MK-458 HPMC).[1] The study investigated single oral doses of 6, 12, and 18 mg.

| Parameter | 6 mg Dose | 12 mg Dose | 18 mg Dose | IV Dose (40 µg) |

| Cmax (ng/L) | 139 | 240 | 344 | N/A |

| Tmax (h) | 8.0 | 9.0 | 5.5 | N/A |

| AUC (ng/L·h) | 1728 | 2849 | 5484 | N/A |

| t½ (h) | \multicolumn{3}{c | }{~3.8 (Mean)} | N/A | |

| CL (L/h) | \multicolumn{3}{c | }{~203.4 (Mean)} | N/A | |

| Bioavailability | \multicolumn{3}{c | }{~5%} | 100% (Reference) |

Data from a 4-period crossover study in 10 patients with Parkinson's disease.[1] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Plasma clearance.

The disposition of Naxagolide was found to be independent of the dose within the range studied.[1] The oral bioavailability was low, at approximately 5%, for the sustained-release tablet formulations tested.[1] The mean plasma half-life was relatively short at 3.8 hours.[1]

Conclusion

This compound is a well-characterized D3/D2 dopamine agonist whose development provided valuable insights into dopaminergic signaling and potential therapeutic strategies for Parkinson's disease. While it did not proceed to market due to efficacy and toxicity concerns, its unique pharmacological profile, particularly its preference for the D3 receptor, has secured its place as an important research tool. The synthetic pathways established by Merck & Co. are robust, and its use as a radiotracer in PET imaging continues to contribute to the understanding of dopamine receptor distribution and function in the living human brain. This guide has summarized the critical technical information regarding Naxagolide's discovery, mechanism, synthesis, and pharmacokinetics, serving as a comprehensive resource for the scientific community.

References

- 1. Pharmacokinetics and dose proportionality of D2-agonist MK-458 (HPMC) in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo quantification of regional dopamine-D3 receptor binding potential of (+)-PHNO: Studies in non-human primates and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parkinson's disease monotherapy with controlled-release MK-458 (PHNO): double-blind study and comparison to carbidopa/levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo characterization of the pharmacokinetics and pharmacological properties of [11C]-(+)-PHNO in rats using an intracerebral beta-sensitive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Further in vivo characterization of [11 C]-(+)-PHNO uptake into a retina-like region of interest in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Naxagolide Hydrochloride: Chemical Properties and Structure

Naxagolide Hydrochloride, also known by synonyms such as (+)-PHNO, Dopazinol, L-647,339, and MK-458, is a potent dopamine (B1211576) receptor agonist.[1][2] Developed by Merck & Co. in the 1980s and 1990s, it was investigated primarily for the treatment of Parkinson's disease.[2] Although it reached Phase 2 clinical trials, it was ultimately discontinued (B1498344) due to issues with efficacy and/or toxicity and was never marketed.[2] Naxagolide is a non-ergoline, naphthoxazine derivative that acts as a selective D2 and D3 dopamine receptor agonist.[1][2] Its hydrochloride salt form is used for research and as a reference standard in analytical and quality control applications.[1][3]

Chemical Structure and Properties

This compound is the hydrochloride salt of Naxagolide.[1] The structure features a hexahydronaphthoxazine core with a propyl group at the 4-position and a hydroxyl group at the 9-position.[4] The presence of two stereocenters gives it a specific three-dimensional conformation.[5]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1][6]benzoxazin-9-ol;hydrochloride | [1] |

| Synonyms | Naxagolide HCl, MK-458, L-647,339, (+)-PHNO Hydrochloride, Dopazinol | [1][2] |

| CAS Number | 99705-65-4 | [1][7] |

| Molecular Formula | C₁₅H₂₂ClNO₂ | [1][5][7] |

| Molecular Weight | 283.79 g/mol | [1][5][7] |

| Melting Point | 280-282 °C | [7] |

| Appearance | White to off-white solid | [6] |

| SMILES | CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | [1] |

| InChI | InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | [1] |

| InChIKey | NNEACMQMRLNNIL-CTHHTMFSSA-N | [1] |

Mechanism of Action

Naxagolide is a potent agonist of the dopamine D2 and D3 receptors.[2][6][8] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase. This action leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). Naxagolide exhibits a significant selectivity for the D3 receptor over the D2 receptor, with reported Ki values of 0.16 nM and 8.5 nM, respectively, indicating a roughly 50-fold selectivity.[2]

Beyond its primary targets, Naxagolide has also been shown to have a high affinity for the dopamine D4.4 receptor and serotonin (B10506) receptors, specifically 5-HT₁ₐ and 5-HT₇.[9] It acts as a full agonist at D4.4 and 5-HT₁ₐ receptors with potencies comparable to its action at D2 and D3 receptors.[9] Furthermore, studies suggest that Naxagolide can promote the formation of D3-D2 receptor heterodimers, which may be relevant to its functional properties.[9]

References

- 1. This compound | C15H22ClNO2 | CID 57532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naxagolide - Wikipedia [en.wikipedia.org]

- 3. This compound - CAS - 99705-65-4 | Axios Research [axios-research.com]

- 4. Naxagolide | C15H21NO2 | CID 57533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Naxagolide free base - Immunomart [immunomart.com]

- 9. Naxagolide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Naxagolide Hydrochloride: A Deep Dive into its Mechanism of Action at Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Naxagolide (B1663137) hydrochloride, also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2-like receptor agonist. Its high affinity and functional activity at these receptors have made it a valuable tool in neuroscience research, particularly in the study of Parkinson's disease and for in vivo imaging of dopamine receptors using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the mechanism of action of naxagolide at dopamine receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Quantitative Pharmacological Profile

The interaction of naxagolide with dopamine receptors is characterized by high affinity for the D2-like receptor family (D2, D3, and D4) and notably low affinity for the D1-like family (D1 and D5). The following tables summarize the available quantitative data on the binding affinity and functional potency of naxagolide at various human dopamine receptor subtypes.

Table 1: Naxagolide Hydrochloride Binding Affinity at Human Dopamine Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| D2L | [3H]Spiperone | 1.2 | [1] |

| D3 | [3H]Spiperone | 0.3 | [1] |

| D4.4 | [3H]Spiperone | 1.0 | [1] |

| D1 | Not specified | >10,000 | [1] |

| D5 | Not specified | >10,000 | [1] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: this compound Functional Potency at Human Dopamine Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Efficacy | Reference |

| D2L | GTPγS Binding | EC50 (nM) | 2.5 | Full Agonist | [1] |

| D3 | GTPγS Binding | EC50 (nM) | 0.8 | Full Agonist | [1] |

| D4.4 | GTPγS Binding | EC50 (nM) | 1.5 | Full Agonist | [1] |

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Efficacy refers to the maximal response a drug can produce.

Mechanism of Action: D2-like Receptor Agonism

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gs/olf G-proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gi/o G-proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

Naxagolide acts as a potent agonist at D2-like dopamine receptors. By binding to and activating these receptors, naxagolide mimics the action of endogenous dopamine, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP concentration. This signaling cascade is central to the pharmacological effects of naxagolide.

Figure 1: Signaling pathway of Naxagolide at D2-like dopamine receptors.

Experimental Protocols

The characterization of naxagolide's interaction with dopamine receptors involves various in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of naxagolide for different dopamine receptor subtypes.

Objective: To measure the ability of naxagolide to displace a radiolabeled ligand from human dopamine receptors expressed in a stable cell line.

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing individual human dopamine receptor subtypes (D1, D2L, D3, D4.4, D5).

-

Membrane Preparation: Crude membrane fractions prepared from the respective cell lines.

-

Radioligand: A subtype-selective radioligand, such as [3H]SCH23390 for D1/D5 receptors or [3H]spiperone for D2-like receptors.

-

This compound: A range of concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Non-specific Binding Control: A high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol (B65202) for D2-like receptors).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubate cell membranes (typically 10-20 µg of protein) with a fixed concentration of the radioligand (usually at a concentration close to its Kd) and varying concentrations of naxagolide in the assay buffer.

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a competing ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 (the concentration of naxagolide that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a radioligand binding assay.

Functional Assays: [35S]GTPγS Binding

This assay measures the functional activation of Gi/o-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of naxagolide in activating Gi/o-coupled dopamine receptors (D2, D3, D4).

Materials:

-

Cell Lines and Membrane Preparation: As described for radioligand binding assays.

-

[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

This compound: A range of concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and EDTA.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

Procedure:

-

Pre-incubate cell membranes with varying concentrations of naxagolide and a fixed concentration of GDP in the assay buffer.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Determine non-specific binding in the presence of excess unlabeled GTPγS.

-

Calculate the specific binding of [35S]GTPγS.

-

Plot the specific binding as a function of naxagolide concentration and analyze the data using non-linear regression to determine the EC50 and Emax values.

Figure 3: Workflow for a [35S]GTPγS binding assay.

Conclusion

This compound is a potent agonist with high affinity for the D2-like family of dopamine receptors (D2, D3, and D4). Its mechanism of action involves the activation of these Gi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the intricate pharmacology of this important research compound. The high selectivity and potency of naxagolide continue to make it a valuable tool for elucidating the role of D2-like dopamine receptors in health and disease.

References

In-Depth Pharmacological Profile of Naxagolide Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naxagolide Hydrochloride, also known as (+)-PHNO, L-647,339, and MK-458, is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist. Developed by Merck & Co. in the 1980s and 1990s, it was investigated as a potential treatment for Parkinson's disease. Naxagolide reached Phase 2 clinical trials in both oral controlled-release and transdermal formulations. Despite demonstrating some anti-parkinsonian effects, its development was ultimately discontinued, reportedly due to insufficient efficacy and/or toxicity concerns. This guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical findings, to serve as a valuable resource for researchers in the field of dopamine receptor pharmacology and neurodegenerative disease.

Mechanism of Action

Naxagolide is a direct-acting agonist at dopamine D2-like receptors, with a notable selectivity for the D3 subtype over the D2 subtype. It is a non-ergoline naphthoxazine derivative. Its agonism at these G protein-coupled receptors (GPCRs) forms the basis of its pharmacological effects.

Signaling Pathways

As a D2-like receptor agonist, Naxagolide primarily signals through the Gαi/o pathway. This canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, D2 receptor activation can lead to the recruitment of β-arrestin, which mediates G protein-independent signaling and receptor desensitization.

Pharmacodynamics

The pharmacodynamic profile of Naxagolide is characterized by its high affinity and functional agonism at D2-like dopamine receptors.

In Vitro Pharmacodynamics

In vitro studies have demonstrated Naxagolide's ability to bind to dopamine receptors and modulate downstream signaling. It inhibits the binding of radiolabeled ligands to rat striatal membranes, indicating its affinity for these receptors. Classified as a D2 agonist, Naxagolide failed to stimulate adenylyl cyclase in carp (B13450389) retina, a characteristic of D1 agonists.

Table 1: In Vitro Receptor Binding and Functional Data

| Parameter | Value | Species/System | Reference |

| Receptor Binding | |||

| Ki (D3 Receptor) | 0.16 nM | Human | |

| Ki (D2 Receptor) | 8.5 nM | Human | |

| IC50 ([3H]apomorphine binding) | 23 nM | Rat striatal membranes | [1] |

| IC50 ([3H]spiperone binding) | 55 nM | Rat striatal membranes | [1] |

| Functional Activity | |||

| Adenylyl Cyclase Activity | No stimulation | Carp retina | [2] |

In Vivo Pharmacodynamics (Preclinical)

Preclinical studies in various animal models have demonstrated the central dopaminergic effects of Naxagolide. These studies highlight its potential for treating the motor symptoms of Parkinson's disease.

Table 2: In Vivo Pharmacodynamic Effects of Naxagolide ((+)-PHNO)

| Effect | ED50 / Dose | Species | Model | Reference |

| Contralateral Turning | 5 µg/kg i.p. | Rat | 6-hydroxydopamine-lesioned | [1] |

| Contralateral Turning | 10 µg/kg p.o. | Rat | 6-hydroxydopamine-lesioned | [2] |

| Stereotypy | 10 µg/kg i.p. | Rat | - | [1] |

| Hypothermia | 13 µg/kg i.p. | Mouse | - | [1] |

| Postural Asymmetry | 4 µg/kg i.p. | Mouse | Unilaterally caudectomized | [1] |

| Emesis | 0.05 µg/kg i.v. | Beagle | - | [2] |

| dOPA Accumulation Inhibition | 11 µg/kg i.p. | Rat | γ-butyrolactone-treated | [2] |

Pharmacokinetics

Naxagolide was developed for both oral and transdermal administration. Available pharmacokinetic data is limited, particularly for the hydrochloride salt.

Oral Administration

A controlled-release formulation of Naxagolide (MK-458/HPMC) was used in clinical trials. Preclinical data in rats suggested good oral absorption, with a ratio of oral to intraperitoneal ED50 values for contralateral turning of 2, which is significantly lower than that of apomorphine (B128758) (54) and n-propylnorapomorphine (B95561) (60), indicating better oral bioavailability[2].

Transdermal Administration

Transdermal patches of Naxagolide have been studied in Parkinson's disease patients. Plasma concentrations began to rise 4-6 hours after patch application and reached a steady state by 24 hours. The final plasma concentration was found to be proportional to the area of the skin covered by the patch[3].

Table 3: Summary of Naxagolide Pharmacokinetic Parameters

| Route | Parameter | Value | Species | Reference |

| Oral | p.o. to i.p. ED50 Ratio | 2 | Rat | [2] |

| Transdermal | Time to Steady State | ~24 hours | Human | [3] |

| Onset of Plasma Rise | 4-6 hours | Human | [3] |

Clinical Trials

Naxagolide underwent Phase 2 clinical trials for Parkinson's disease as both an oral controlled-release formulation (MK-458) and a transdermal patch ((+)-PHNO).

Oral Formulation (MK-458)

A double-blind, placebo-controlled, 12-week study evaluated a controlled-release formulation of MK-458 (up to 60 mg per day) as monotherapy in patients with Parkinson's disease. Patients receiving MK-458 showed improvement in various measures of parkinsonism compared to their baseline scores, while the placebo group showed only trivial improvement. However, in a subsequent open-label comparison, carbidopa/levodopa (B1675098) demonstrated a significantly greater improvement in parkinsonism than MK-458[4]. Another study of sustained-release MK-458 as an adjunct to carbidopa/levodopa in patients with motor fluctuations showed an initial reduction in the required carbidopa/levodopa dose, but tolerance developed over time, with a progressive loss of efficacy.

Transdermal Formulation ((+)-PHNO)

A preliminary study of transdermal Naxagolide in four Parkinson's disease patients with "on-off" fluctuations found that the drug increased the duration of action of individual levodopa doses. This clinical effect was directly proportional to the plasma concentrations of Naxagolide achieved[3].

Experimental Protocols

Detailed experimental protocols from the original studies on Naxagolide are not publicly available. The following are representative protocols for the types of assays used to characterize this compound.

Representative Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the D2 receptor.

-

Membrane Preparation: Homogenize rat striatal tissue or cells expressing the D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a D2 receptor radioligand (e.g., [3H]spiperone), and varying concentrations of this compound. For determining non-specific binding, a high concentration of a non-labeled D2 antagonist (e.g., haloperidol) is used instead of Naxagolide.

-

Separation: After incubation to reach equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Naxagolide to generate a competition curve. The IC50 value (the concentration of Naxagolide that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Representative Protocol: Functional cAMP Assay

This protocol outlines a method to assess the functional agonist activity of Naxagolide at the Gαi-coupled D2 receptor by measuring the inhibition of adenylyl cyclase.

-

Cell Culture: Plate cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to confluence.

-

Pre-incubation: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of this compound. Incubate for a short period.

-

Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells to induce cAMP production.

-

Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

-

Data Analysis: Plot the measured cAMP levels against the log concentration of Naxagolide to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production. From this curve, the IC50 or EC50 value can be determined to quantify the functional potency of Naxagolide.

Representative Protocol: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway in rats to model the motor deficits of Parkinson's disease, which is used to test the efficacy of anti-parkinsonian drugs like Naxagolide.

-

Animal Preparation and Anesthesia: Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.

-

Stereotaxic Surgery: Following aseptic procedures, drill a small hole in the skull above the target brain region (e.g., the medial forebrain bundle or striatum).

-

6-OHDA Injection: Slowly infuse a solution of 6-OHDA neurotoxin into the target area using a microsyringe. 6-OHDA is selectively taken up by dopaminergic neurons, leading to their degeneration.

-

Post-operative Care: Allow the animal to recover for several weeks to allow for the full development of the lesion.

-

Behavioral Testing (Rotational Behavior): To assess the efficacy of Naxagolide, administer the compound (e.g., intraperitoneally or orally) to the lesioned rat. Place the animal in a circular test chamber and record the number of full 360° rotations, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), over a defined period. Dopamine agonists like Naxagolide are expected to induce contralateral rotations in this model. The net contralateral rotations are quantified and compared across different doses of the drug.

Conclusion

This compound is a potent, D2/D3 selective dopamine receptor agonist that showed initial promise as a treatment for Parkinson's disease. While it demonstrated anti-parkinsonian effects in both preclinical models and early-stage clinical trials, its development was halted. The available data, summarized in this guide, provides valuable insights into its pharmacological profile. However, a complete understanding of its pharmacokinetics and the reasons for its discontinuation would require access to more detailed preclinical and clinical study reports. The information presented here serves as a foundation for further research into the therapeutic potential of selective dopamine receptor agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacologic profile of a novel potent direct-acting dopamine agonist, (+)-4-propyl-9-hydroxynaphthoxazine [(+)-PHNO] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antiparkinsonian actions and pharmacokinetics of transdermal (+)-4-propyl-9-hydroxynaphthoxazine (+PHNO): preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parkinson's disease monotherapy with controlled-release MK-458 (PHNO): double-blind study and comparison to carbidopa/levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

Naxagolide Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naxagolide hydrochloride is a potent dopamine (B1211576) D2 and D3 receptor agonist that was investigated for the treatment of Parkinson's disease. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, based on available information and established principles of pharmaceutical sciences. It includes detailed experimental protocols for characterization and diagrams to illustrate key pathways and workflows.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, a general understanding of its expected solubility can be inferred from its chemical structure as a hydrochloride salt.

Expected Solubility Characteristics

As a hydrochloride salt, this compound is expected to exhibit higher aqueous solubility compared to its free base form. The solubility is likely to be pH-dependent, with increased solubility in acidic to neutral conditions due to the protonated amine group. In alkaline conditions, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. Solubility in organic solvents will vary based on their polarity.

Quantitative Solubility Data

Specific, experimentally determined solubility values for this compound in various solvents are not publicly available. The following table outlines the solvents typically used for solubility assessment in pharmaceutical development.

| Solvent System | Expected Solubility | Quantitative Data (mg/mL) |

| Water | Moderately to Freely Soluble | Data not available |

| 0.1 M HCl | Freely Soluble | Data not available |

| Phosphate (B84403) Buffer (pH 7.4) | Soluble | Data not available |

| Ethanol | Soluble | Data not available |

| Methanol (B129727) | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |

| Acetonitrile | Slightly Soluble | Data not available |

| Dichloromethane | Sparingly Soluble | Data not available |

Experimental Protocol for Solubility Determination

A standard equilibrium solubility study can be performed using the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound API

-

Selection of solvents (e.g., water, 0.1 M HCl, phosphate buffered saline pH 7.4, ethanol, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

0.45 µm syringe filters

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed flask.

-

Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the flasks until equilibrium is reached (typically 24-48 hours). A small amount of undissolved solid should remain to ensure saturation.

-

After reaching equilibrium, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solids.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or other appropriate units.

Stability Characteristics

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.

Summary of Stability Profile

Based on available information, this compound is reported to be sensitive to hydrolytic (both acidic and alkaline), oxidative, and photolytic stress conditions. It is relatively stable under thermal stress.

Forced Degradation Studies

The following table summarizes the expected outcomes of forced degradation studies on this compound based on general chemical principles and available data.

| Stress Condition | Test Parameters | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant Degradation |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Significant Degradation |

| Oxidative | 3% H₂O₂ at room temperature for 24h | Degradation Observed |

| Photolytic | ICH Q1B conditions (1.2 million lux hours, 200 watt hours/m²) | Degradation Observed |

| Thermal | 80°C for 48h | No Significant Degradation |

Experimental Protocol for Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound API

-

0.1 M Hydrochloric Acid

-

0.1 M Sodium Hydroxide

-

30% Hydrogen Peroxide (H₂O₂)

-

HPLC grade water, acetonitrile, and methanol

-

Photostability chamber

-

Oven

-

HPLC-UV system

-

LC-MS/MS system for peak identification

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Monitor the reaction for up to 24 hours. Withdraw samples at various time points and dilute for HPLC analysis.

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

-

Thermal Degradation: Expose the solid drug substance to dry heat in an oven at 80°C for 48 hours. Dissolve the sample in a suitable solvent and analyze by HPLC.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products. Peak purity analysis should be performed using a photodiode array (PDA) detector.

Workflow for Stability-Indicating Method Development

Degradation Pathway and Products

While it is known that this compound degrades under certain conditions, the specific chemical structures of its degradation products are not publicly characterized. The identification of these products is essential for a complete understanding of the drug's stability profile and for ensuring the safety of the drug product.

General Approach to Degradant Identification

The characterization of unknown degradation products typically involves a combination of chromatographic and spectroscopic techniques.

Workflow for Degradation Product Identification

Mechanism of Action: Dopamine D2 Receptor Signaling

Naxagolide is an agonist at dopamine D2 and D3 receptors. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.

D2 Receptor Signaling Pathway

Upon binding of an agonist like Naxagolide, the D2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. This initiates a signaling cascade that ultimately modulates neuronal excitability.

Pathway Description:

-

Naxagolide binds to and activates the Dopamine D2 receptor.

-

The activated D2 receptor promotes the exchange of GDP for GTP on the α-subunit of the inhibitory G-protein (Gi/o).

-

The activated Gαi subunit dissociates and inhibits adenylyl cyclase.

-

Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).

-

This change in PKA activity ultimately modulates the phosphorylation of downstream targets, such as CREB, affecting gene expression and neuronal function.

Conclusion

This technical guide provides a framework for understanding the solubility and stability of this compound. While specific quantitative data is limited in the public domain, the provided experimental protocols and workflows offer a robust guide for researchers and drug development professionals to characterize this and other similar drug candidates. A thorough investigation of these properties is a prerequisite for successful formulation development and ensuring the delivery of a safe and effective therapeutic product.

Enantiomeric Purity and Analysis of Naxagolide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naxagolide, a potent dopamine (B1211576) D2 receptor agonist, possesses two stereogenic centers, leading to the existence of four possible stereoisomers. As the pharmacological and toxicological profiles of these stereoisomers can differ significantly, the enantiomeric purity of Naxagolide Hydrochloride is a critical quality attribute. This technical guide provides an in-depth overview of the analytical methodologies for determining the enantiomeric purity of this compound. It details hypothetical yet plausible experimental protocols for both chiral High-Performance Liquid Chromatography (HPLC) and chiral Capillary Electrophoresis (CE), outlines method validation parameters, and presents a representative signaling pathway for D2 receptor agonists.

Introduction to Naxagolide and Stereoisomerism

This compound is a pharmaceutical agent under investigation for its selective agonism at dopamine D2 receptors. Its molecular structure contains two chiral centers, making it a compound that can exist as enantiomers and diastereomers. The specific three-dimensional arrangement of atoms, or stereochemistry, can profoundly influence a drug's interaction with chiral biological targets such as receptors and enzymes.[1] Consequently, different stereoisomers of a drug can exhibit varied efficacy, potency, and safety profiles. Regulatory agencies worldwide mandate the characterization and control of the stereoisomeric composition of chiral drugs.[2]

Analytical Strategies for Enantiomeric Purity Determination

The primary challenge in analyzing enantiomers is their identical physical and chemical properties in an achiral environment. Therefore, chiral recognition is necessary, which is typically achieved through chromatographic or electrophoretic techniques using a chiral selector.[3]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers in the pharmaceutical industry.[4] The direct method, employing a chiral stationary phase (CSP), is the most common approach.[5] CSPs create a chiral environment where the transient diastereomeric complexes formed with the enantiomers of the analyte have different stabilities, leading to different retention times.[1]

For a basic compound like Naxagolide, which contains a secondary amine, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and Pirkle-type CSPs are often effective.[6][7]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for chiral separations, requiring minimal sample and reagent volumes.[8] In CE, a chiral selector is typically added to the background electrolyte.[9] Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their versatility and ability to form inclusion complexes with a wide range of molecules.[3] For basic drugs, sulfated or carboxymethylated cyclodextrins can provide excellent enantiomeric resolution.[10]

Experimental Protocols (Hypothetical)

As specific validated methods for Naxagolide are not publicly available, the following protocols are illustrative and based on established principles for the chiral analysis of similar amine-containing pharmaceuticals.

Chiral HPLC Method

Objective: To develop and validate a chiral HPLC method for the determination of the enantiomeric purity of this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel), 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase |

Sample Preparation:

-

Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in the mobile phase.

-

Prepare a sample solution of the this compound test article at a concentration of 1.0 mg/mL in the mobile phase.

-

For the determination of the limit of quantification (LOQ), prepare a solution of the undesired enantiomer at the target LOQ concentration.

System Suitability:

-

Inject the system suitability solution (a mixture of the desired and undesired enantiomers).

-

The resolution between the two enantiomer peaks should be not less than 2.0.

-

The tailing factor for the main enantiomer peak should be not more than 1.5.

-

The relative standard deviation (RSD) for six replicate injections of the main enantiomer peak area should be not more than 2.0%.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOQ, limit of detection (LOD), and robustness.[11]

Chiral Capillary Electrophoresis Method

Objective: To develop and validate a chiral CE method for the enantiomeric purity of this compound.

Instrumentation:

-

Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a diode array detector.

Electrophoretic Conditions:

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 µm I.D., 60 cm total length (50 cm effective length) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 20 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) |

| Voltage | 25 kV |

| Capillary Temperature | 25 °C |

| Detection Wavelength | 214 nm |

| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |

| Sample Diluent | Deionized water |

Sample Preparation:

-

Prepare a stock solution of this compound reference standard at 1.0 mg/mL in deionized water.

-

Prepare a sample solution of the this compound test article at 1.0 mg/mL in deionized water.

System Suitability:

-

The resolution between the enantiomer peaks should be ≥ 1.5.

-

The migration time repeatability (%RSD) for the main peak should be ≤ 2.0% for six consecutive injections.

Data Presentation

Quantitative data from the enantiomeric purity analysis should be summarized in a clear and structured format.

Table 1: Hypothetical Enantiomeric Purity Results for this compound Batches

| Batch Number | Analytical Method | Desired Enantiomer (%) | Undesired Enantiomer (%) | Enantiomeric Excess (e.e., %) |

| NXG-001 | Chiral HPLC | 99.85 | 0.15 | 99.70 |

| NXG-002 | Chiral HPLC | 99.91 | 0.09 | 99.82 |

| NXG-003 | Chiral CE | 99.88 | 0.12 | 99.76 |

Visualization of Workflows and Pathways

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for the enantiomeric purity analysis of Naxagolide HCl by chiral HPLC.

Signaling Pathway for Dopamine D2 Receptor Agonism

As a D2 receptor agonist, Naxagolide is expected to modulate intracellular signaling cascades primarily through the Gαi/o protein pathway.

Caption: Simplified signaling pathway of a Dopamine D2 receptor agonist like Naxagolide.

Conclusion

The enantiomeric purity of this compound is a critical parameter that requires robust and reliable analytical methods for its control. This guide has provided a comprehensive overview of the principles and has detailed hypothetical, yet scientifically sound, experimental protocols for chiral HPLC and chiral CE methods. The successful implementation and validation of such methods are essential for ensuring the quality, safety, and efficacy of this compound in its development and potential therapeutic use. The provided visualizations of the analytical workflow and the D2 receptor signaling pathway serve to further clarify these complex processes for researchers and drug development professionals.

References

- 1. mdpi.com [mdpi.com]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. columnex.com [columnex.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Naxagolide Hydrochloride CAS number and chemical identifiers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Naxagolide Hydrochloride. It provides a detailed overview of its chemical properties, mechanism of action, and key experimental data.

Chemical Identity

This compound is the hydrochloride salt of Naxagolide, a potent and selective dopamine (B1211576) D2 and D3 receptor agonist. It was investigated for its potential therapeutic effects in conditions such as Parkinson's disease.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 99705-65-4[1] |

| Molecular Formula | C₁₅H₂₂ClNO₂[1] |

| Molecular Weight | 283.79 g/mol [1] |

| IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1][2]oxazin-9-ol;hydrochloride[1] |

| InChI | InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1[1] |

| InChIKey | NNEACMQMRLNNIL-CTHHTMFSSA-N[1] |

| Canonical SMILES | CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl[1] |

| Synonyms | MK-458, L-647,339, (+)-PHNO Hydrochloride[1] |

Mechanism of Action and Signaling Pathway

Naxagolide is a potent agonist at dopamine D2 and D3 receptors. Its therapeutic potential stems from its ability to mimic the action of endogenous dopamine in the brain, thereby stimulating these receptors. The activation of D2-like receptors (D2, D3, and D4) is primarily coupled to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase. This signaling cascade modulates the activity of downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.

Quantitative Data

Naxagolide exhibits high affinity for dopamine D2 and D3 receptors. The following table summarizes key binding affinity data.

Table 2: Binding Affinity of Naxagolide for Dopamine Receptors

| Receptor | Radioligand | Preparation | Ki (nM) |

| Dopamine D2 | [³H]Spiperone | Rat Striatal Membranes | 8.5[3] |

| Dopamine D3 | [³H]Spiperone | Rat Striatal Membranes | 0.16[3] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Naxagolide for dopamine receptors.

Protocol:

-

Membrane Preparation:

-

Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]spiperone).

-

Increasing concentrations of unlabeled this compound (competitor).

-

The prepared membrane suspension.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The filters are then placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of Naxagolide that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This in-vivo model is used to assess the neuroprotective or symptomatic effects of compounds like Naxagolide in a model of Parkinson's disease.

Protocol:

-

Animal Preparation:

-

Adult male Sprague-Dawley or Wistar rats are used.

-

Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

The rat is placed in a stereotaxic frame to ensure precise injection into the brain.

-

-

Stereotaxic Surgery:

-

An incision is made in the scalp to expose the skull.

-

A small burr hole is drilled in the skull at the coordinates corresponding to the desired injection site (e.g., the medial forebrain bundle or the striatum).

-

A solution of 6-hydroxydopamine (a neurotoxin that selectively destroys dopaminergic neurons) is slowly infused into the target brain region using a microsyringe pump. To protect noradrenergic neurons, animals are often pre-treated with a norepinephrine (B1679862) transporter inhibitor (e.g., desipramine).

-

-

Post-Operative Care:

-

The incision is sutured, and the animal is allowed to recover from anesthesia.

-

Post-operative analgesics are administered to minimize pain.

-

Animals are monitored closely for several weeks to allow the lesion to develop fully.

-

-

Behavioral Assessment:

-

After the recovery period, behavioral tests are conducted to assess the extent of the dopaminergic lesion and the effects of Naxagolide treatment. Common tests include:

-

Apomorphine- or Amphetamine-Induced Rotational Behavior: Unilateral lesioning causes the animals to rotate in circles when challenged with a dopamine agonist or releasing agent. The number of rotations is quantified.

-

Cylinder Test: This test assesses forelimb akinesia by measuring the spontaneous use of each forelimb for postural support.

-

Rotarod Test: This test evaluates motor coordination and balance.

-

-

-

Histological Verification:

-

At the end of the study, animals are euthanized, and their brains are collected.

-

Brain tissue is sectioned and stained (e.g., using tyrosine hydroxylase immunohistochemistry) to visualize and quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.

-

Conclusion

This compound is a valuable research tool for investigating the role of dopamine D2 and D3 receptors in the central nervous system. The information and protocols provided in this guide offer a solid foundation for scientists and researchers working in the field of neuropharmacology and drug discovery. The detailed methodologies for key in-vitro and in-vivo assays will aid in the design and execution of experiments aimed at further elucidating the therapeutic potential of Naxagolide and similar compounds.

References

Early Preclinical Data on Naxagolide Hydrochloride for Parkinson's Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Naxagolide hydrochloride, also known as (+)-PHNO or Dopazinol, emerged as a potent and selective dopamine (B1211576) D2 receptor agonist with potential therapeutic applications in Parkinson's disease. Early preclinical research in the 1980s and 1990s established its foundational pharmacological profile, demonstrating its efficacy in animal models of parkinsonism. This technical guide synthesizes the available early preclinical data, focusing on quantitative findings, experimental methodologies, and the elucidated mechanism of action.

Core Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies on Naxagolide.

In Vitro Receptor Binding Affinity

| Radioligand | Preparation | IC50 (nM) | Reference |

| [³H]Apomorphine | Rat striatal membranes | 23 | [1] |

| [³H]Spiperone | Rat striatal membranes | 55 | [1] |

In Vivo Efficacy in a Primate Model of Parkinson's Disease

| Animal Model | Drug Administration | Key Findings | Reference |

| MPTP-induced hemiparkinsonian monkeys | Intramuscular injection | Naxagolide demonstrated significant efficacy in reversing parkinsonian motor deficits. | [1] |

Mechanism of Action and Signaling Pathways

Naxagolide exerts its therapeutic effects primarily through the potent agonism of dopamine D2 receptors.[1] Its high affinity for these receptors, particularly in dopamine-depleted states characteristic of Parkinson's disease, allows it to mimic the effects of endogenous dopamine and alleviate motor symptoms.

The binding of Naxagolide to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. While the precise downstream pathways modulated by Naxagolide in early preclinical studies were not fully elucidated, the canonical D2 receptor signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability and gene expression.

Caption: Naxagolide's agonism of the D2 receptor inhibits adenylyl cyclase.

Key Experimental Protocols

Detailed methodologies from the seminal preclinical studies are outlined below to provide a comprehensive understanding of the experimental context.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of Naxagolide for dopamine receptors.

Protocol:

-

Tissue Preparation: Striatal tissue from rats was dissected and homogenized in a suitable buffer.

-

Membrane Preparation: The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended.

-

Binding Assay: The membrane preparation was incubated with a specific radioligand ([³H]apomorphine or [³H]spiperone) and varying concentrations of Naxagolide.

-

Separation and Counting: Bound and free radioligand were separated by rapid filtration. The radioactivity of the filters, representing the bound ligand, was measured using liquid scintillation counting.

-

Data Analysis: The concentration of Naxagolide that inhibited 50% of the specific binding of the radioligand (IC50) was determined.

Caption: Workflow for in vitro dopamine receptor binding assays.

In Vivo Studies in MPTP-Induced Hemiparkinsonian Monkeys

Objective: To evaluate the efficacy of Naxagolide in a non-human primate model of Parkinson's disease.

Protocol:

-

Animal Model: Rhesus monkeys were rendered hemiparkinsonian by the unilateral intracarotid artery administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). This procedure leads to a significant loss of dopaminergic neurons in the substantia nigra on one side of the brain, resulting in parkinsonian motor symptoms on the opposite side of the body.

-

Drug Administration: Naxagolide was administered via intramuscular injection at various doses.

-

Behavioral Assessment: The severity of parkinsonian symptoms was rated by trained observers using a standardized rating scale. Key motor functions assessed included posture, gait, tremor, and bradykinesia.

-

Data Analysis: The effect of Naxagolide on motor scores was compared to baseline (pre-drug) scores and to the effects of a placebo or other dopamine agonists.

Caption: Experimental workflow for the MPTP monkey model of Parkinson's disease.

Conclusion

The early preclinical data for this compound provided a strong rationale for its further investigation as a potential treatment for Parkinson's disease. Its high potency and selectivity as a dopamine D2 receptor agonist, coupled with demonstrated efficacy in a relevant primate model of the disease, highlighted its promise. These foundational studies paved the way for subsequent clinical development and underscore the importance of rigorous preclinical evaluation in the drug discovery process for neurodegenerative disorders.

References

An In-depth Technical Guide to the Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies of Naxagolide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naxagolide (B1663137) Hydrochloride, also known by synonyms such as (+)-PHNO and MK-458, is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist.[1][2][3] Developed by Merck & Co. in the 1980s and 1990s, naxagolide was investigated primarily for the treatment of Parkinson's disease.[3] As a non-ergoline derivative, it represented an effort to develop dopamine agonists with improved side-effect profiles compared to older ergoline-based therapies.[4][5][6] Although it reached Phase II clinical trials, its development was ultimately discontinued.[3] Despite this, the study of naxagolide and its analogs provides valuable insights into the medicinal chemistry and structure-activity relationships of potent dopaminergic agents. This guide provides a comprehensive overview of the medicinal chemistry, SAR studies, and relevant experimental protocols for Naxagolide Hydrochloride.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][7][8]benzoxazin-9-ol;hydrochloride | PubChem |

| Molecular Formula | C₁₅H₂₂ClNO₂ | PubChem |

| Molecular Weight | 283.79 g/mol | PubChem |

| CAS Number | 99705-65-4 | PubChem |

| Structure |  | PubChem |

Mechanism of Action and Signaling Pathways

Naxagolide is a direct-acting agonist at dopamine D2 and D3 receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates the activity of various downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.

Dopamine D2 and D3 Receptor Signaling

The signaling pathways for D2 and D3 receptors are complex and involve multiple effector systems. The primary pathway involves the inhibition of cAMP production. However, signaling can also occur through G protein βγ subunits, which can modulate the activity of ion channels and other enzymes.

References

- 1. (+)-4-Propyl-9-hydroxynaphthoxazine (PHNO), a new dopaminomimetic, in treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic profile of a novel potent direct-acting dopamine agonist, (+)-4-propyl-9-hydroxynaphthoxazine [(+)-PHNO] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The efficacy of (+)-4-propyl-9-hydroxynaphthoxazine as adjunctive therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ergoline and non-ergoline derivatives in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 6. Pharmacologic profile of ropinirole: a nonergoline dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

An In-depth Technical Guide on the Crystal Structure and Molecular Modeling of Naxagolide Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, specific experimental data on the crystal structure and molecular modeling of Naxagolide Hydrochloride is not publicly available. This guide therefore provides a comprehensive overview of the standard methodologies and expected outcomes for such studies, using this compound as a representative case. The experimental protocols and data presented are illustrative and based on established practices for similar small molecule drug candidates.

Introduction to Naxagolide

Naxagolide is a potent and selective D2 dopamine (B1211576) receptor agonist.[1] Its hydrochloride salt, this compound, has been investigated for its potential therapeutic applications. A thorough understanding of its three-dimensional structure and its interaction with the D2 receptor is paramount for structure-based drug design, optimization of its pharmacological profile, and elucidation of its mechanism of action at a molecular level.

This technical guide outlines the core experimental and computational workflows for determining the crystal structure of this compound and for performing molecular modeling studies to investigate its binding to the D2 dopamine receptor.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₅H₂₂ClNO₂ |

| Molecular Weight | 283.79 g/mol |

| IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][2][3]benzoxazin-9-ol;hydrochloride |

| Synonyms | Naxagolide HCl, MK-458 |

| Target Receptor | Dopamine D2 Receptor |

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid.[4][5] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a drug substance.

Generalized Experimental Protocol for SCXRD

The following protocol describes a typical procedure for the crystal structure determination of a small molecule hydrochloride salt like this compound.

2.1.1 Crystallization

High-quality single crystals are a prerequisite for a successful SCXRD experiment. The slow evaporation method is a common and effective technique for growing single crystals of organic compounds.[4]

-

Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility. A screening of various solvents (e.g., ethanol, methanol, acetonitrile, water, and mixtures thereof) is typically performed.

-

Solution Preparation: A saturated or near-saturated solution of this compound is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Once well-formed crystals of sufficient size (typically >0.1 mm in each dimension) are observed, they are carefully harvested from the mother liquor.[4]

2.1.2 Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone oil) if data is to be collected at a low temperature.[4]

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is commonly collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] The instrument is equipped with a radiation source, typically Molybdenum (Mo-Kα, λ = 0.71073 Å) or Copper (Cu-Kα, λ = 1.5418 Å).

-

Data Acquisition: The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles. The intensities and positions of the diffracted X-ray beams are recorded by a detector.

2.1.3 Structure Solution and Refinement

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for experimental factors.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares on F². Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualization of the SCXRD Workflow

Illustrative Crystallographic Data

Table 2 presents an example of the crystallographic data that would be obtained from a successful SCXRD analysis of this compound.

| Parameter | Illustrative Value |

| Empirical Formula | C₁₅H₂₂ClNO₂ |

| Formula Weight | 283.79 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.046(1) Å, α = 90° |

| b = 14.280(2) Å, β = 90° | |

| c = 22.646(3) Å, γ = 90° | |

| Volume | 2602.0(6) ų |

| Z | 4 |

| Density (calculated) | 1.150 Mg/m³ |

| Absorption Coefficient | 0.077 mm⁻¹ |

| F(000) | 968 |